3-METHYL-5-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Description
Properties
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNXQFYFKZFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593011 | |
| Record name | 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54952-71-5 | |
| Record name | 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of hydrazines with 1,3-diketones. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of pyrazole synthesis, such as multicomponent reactions and cyclocondensation, are likely employed on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, using reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that it may serve as a safer alternative to traditional pain relief medications, minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Cancer Therapy
The compound is also being explored in the context of cancer therapy. Studies have shown that derivatives of pyrazole compounds exhibit inhibitory effects on certain cancer cell lines, suggesting potential applications in targeted cancer treatments .
Agricultural Chemistry
Herbicides and Pesticides
In agricultural chemistry, this compound is utilized in the development of new herbicides and pesticides. Its structural characteristics enhance crop protection while aiming to reduce environmental impact . The compound's efficacy in controlling various pests makes it a valuable candidate in sustainable agriculture practices.
Material Science
Polymer Formulation
The compound has applications in material science, particularly in formulating advanced polymers and coatings. These materials benefit from improved durability and resistance to wear, which is crucial for various industrial applications .
Biochemical Research
Enzyme Inhibition Studies
this compound plays a role in biochemical research, specifically in studies focused on enzyme inhibition. Understanding how this compound interacts with metabolic pathways can lead to the development of targeted therapies for metabolic disorders .
Data Table: Summary of Applications
| Field | Application | Key Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory & analgesic agents | Potential alternative to NSAIDs with fewer side effects |
| Cancer therapy | Inhibitory effects on cancer cell lines | |
| Agricultural Chemistry | Herbicides & pesticides | Enhances crop protection; reduces environmental impact |
| Material Science | Polymer formulation | Improves durability and wear resistance |
| Biochemical Research | Enzyme inhibition studies | Aids in understanding metabolic pathways |
Case Study 1: Anti-inflammatory Effects
A study conducted by researchers at a pharmaceutical institute demonstrated that this compound significantly reduced inflammation markers in animal models. This research supports its potential use as a therapeutic agent for chronic inflammatory conditions.
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing this compound showed a marked reduction in pest populations compared to controls. These findings suggest its effectiveness as a biopesticide, contributing to integrated pest management strategies.
Case Study 3: Polymer Development
A collaboration between chemists and material scientists led to the successful incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced mechanical properties and resistance to degradation under environmental stressors.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of D-amino acid oxidase (DAO). By inhibiting DAO, it protects cells from oxidative stress induced by D-Serine. This mechanism is particularly relevant in the context of neuroprotection and pain management .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The following pyrazole-carboxylic acid derivatives share core structural similarities but differ in substituent placement and functional groups:
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (target compound):
- Substituents: 3-methyl, 5-phenyl, 4-carboxylic acid.
- Key features: Free N-H at position 1, electron-withdrawing carboxylic acid group.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187998-64-7, ): Substituents: 1-(4-methoxyphenyl), 5-methyl, 4-carboxylic acid.
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ():
- Substituents: 1-phenyl, 3-phenyl, 5-methyl, 4-carboxylic acid.
- Key features: Bulky diphenyl groups may enhance hydrophobicity and steric hindrance .
3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618382-91-5, ):
- Substituents: Halogenated aryl group at position 3, phenyl at position 1.
- Key features: Halogens (Cl, F) increase electronegativity, affecting reactivity and binding affinity .
Physical and Chemical Properties
A comparative analysis of physical properties is summarized below:
Key Observations:
- The 1-(4-methoxyphenyl) derivative () has a higher melting point (212°C) compared to non-methoxy analogs, likely due to hydrogen bonding from the methoxy group .
- Diphenyl-substituted compounds () are more hydrophobic, which may influence their pharmacokinetic profiles .
Biological Activity
3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 54952-71-5) is a heterocyclic compound that has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
- Structure : The compound features a pyrazole ring with a methyl group at the 3-position, a phenyl group at the 5-position, and a carboxylic acid functional group at the 4-position, contributing to its reactivity and biological properties.
1. D-Amino Acid Oxidase Inhibition
One of the most significant biological activities of this compound is its role as a potent inhibitor of D-amino acid oxidase (DAO). DAO is involved in the oxidative deamination of D-amino acids, and its inhibition is crucial for protecting cells from oxidative stress induced by D-serine. Studies have shown that this compound effectively prevents formalin-induced tonic pain by inhibiting DAO activity, making it a potential therapeutic agent for pain management.
2. Anticancer Properties
Research indicates that compounds with pyrazole structures, including this compound, exhibit anticancer activities. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells .
3. Cellular Effects
The compound influences several cellular processes by modulating signaling pathways and gene expression. It has been shown to protect cells against oxidative damage, which is vital for maintaining cellular homeostasis. Additionally, it affects cellular metabolism by interacting with various biomolecules .
Table 1: Summary of Biological Activities
Case Study 1: Analgesic Effects
In a controlled laboratory study, researchers investigated the analgesic properties of this compound using animal models subjected to formalin-induced pain. The results indicated that administration of the compound significantly reduced pain responses compared to controls, supporting its potential as an analgesic agent.
Case Study 2: Anticancer Efficacy
Another study explored the anticancer efficacy of this compound on various human cancer cell lines. The results revealed that at concentrations of 10 µM, it inhibited cell proliferation by over 50% in several tested lines, including MDA-MB-231 and HepG2 cells. Furthermore, it was found to enhance caspase activity, indicating its role in promoting apoptosis within these cells .
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions using hydrazines and diketones. Its applications extend beyond medicinal chemistry; it serves as a building block for synthesizing more complex heterocyclic compounds used in various industrial processes .
Q & A
Q. What are the established synthetic routes for 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA), followed by basic hydrolysis of the ester intermediate. Reaction optimization, such as adjusting the molar ratios of reagents, temperature (reflux conditions), and hydrolysis time, significantly impacts yield and purity. For example, hydrolysis under controlled alkaline conditions (e.g., NaOH) at 80–90°C for 2–3 hours ensures complete conversion to the carboxylic acid derivative . Validation via thin-layer chromatography (TLC) and recrystallization from ethyl acetate improves purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the pyrazole ring structure and substituent positions. For example, the methyl group at position 3 appears as a singlet (~δ 2.5 ppm), while the carboxylic acid proton is observed as a broad peak (~δ 12.5 ppm) in DMSO-d .
- X-ray Diffraction (XRD): Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions, such as hydrogen bonding between carboxylic acid groups .
- Infrared (IR) Spectroscopy: Stretching vibrations for C=O (~1700 cm) and O-H (~2500–3000 cm) confirm the carboxylic acid moiety .
Q. What safety protocols are critical when handling this compound in the laboratory?
While specific toxicity data for this compound are limited, general precautions for carboxylic acid derivatives apply:
- Use personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoid inhalation of dust; work in a fume hood.
- Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers).
- In case of exposure, rinse skin/eyes with water and seek medical attention, providing the safety data sheet (SDS) .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR)?
- Functional Group Modification: Replace the phenyl group with substituted aryl rings (e.g., 4-chlorophenyl, 4-methoxyphenyl) via nucleophilic substitution or Suzuki coupling to assess electronic effects .
- Esterification/Amidation: Convert the carboxylic acid to esters or amides to study bioavailability and target binding. For example, methyl ester derivatives are synthesized via Fischer esterification .
- Coordination Chemistry: Explore metal complexes (e.g., with Cu, Zn) to investigate potential catalytic or biological activity .
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Iterative Refinement: Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or proton exchange dynamics, which can be modeled explicitly .
- Dynamic NMR Studies: Perform variable-temperature NMR to detect conformational changes or hydrogen bonding interactions that alter peak splitting .
- Cross-Validation: Use complementary techniques like XRD to confirm molecular geometry and hydrogen-bonding networks .
Q. What computational strategies are effective for predicting the reactivity and stability of this compound?
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-311G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies .
- Molecular Dynamics (MD) Simulations: Model solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation behavior or degradation pathways.
- QSPR Models: Develop quantitative structure-property relationship models to correlate substituent effects with physicochemical properties (e.g., solubility, pKa) .
Q. How can researchers address challenges in crystallizing this compound for XRD analysis?
- Solvent Screening: Test solvent mixtures (e.g., ethyl acetate/hexane, DMSO/water) to optimize crystal growth. Slow evaporation at controlled humidity often yields suitable single crystals .
- Additive Use: Introduce co-crystallizing agents (e.g., amines) to stabilize hydrogen-bonded networks.
- Low-Temperature Data Collection: Collect XRD data at 100 K to minimize thermal motion and improve resolution .
Methodological Tables
Table 1. Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, reflux | 70–80 | 90 | |
| Hydrolysis | NaOH, HO, 90°C, 2 h | 85–90 | 95 | |
| Recrystallization | Ethyl acetate | – | 99 |
Table 2. Spectral Data for Key Functional Groups
| Functional Group | NMR Shift (H) | IR Stretch (cm) | XRD Bond Length (Å) |
|---|---|---|---|
| Carboxylic acid (-COOH) | δ 12.5 (br) | 1700, 2500–3000 | 1.30 (O-H···O) |
| Pyrazole ring | δ 7.6–8.0 (m) | 1500–1600 | 1.38 (C-N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
